3,5,5-Trimethylhexyl phenylacetate
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Overview
Description
3,5,5-Trimethylhexyl phenylacetate is an organic compound with the molecular formula C17H26O2. It is an ester formed from the reaction of phenylacetic acid and 3,5,5-trimethylhexanol. This compound is known for its pleasant fragrance and is often used in the formulation of perfumes and fragrances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,5-Trimethylhexyl phenylacetate typically involves the esterification of phenylacetic acid with 3,5,5-trimethylhexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. Continuous reactors may be used to maintain a steady production rate. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ester functional group, leading to the formation of carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Phenylacetic acid derivatives.
Reduction: 3,5,5-Trimethylhexanol.
Substitution: Various substituted phenylacetates depending on the nucleophile used.
Scientific Research Applications
3,5,5-Trimethylhexyl phenylacetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological systems.
Industry: Widely used in the fragrance industry for its pleasant scent and stability in formulations.
Mechanism of Action
The mechanism of action of 3,5,5-Trimethylhexyl phenylacetate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, releasing phenylacetic acid and 3,5,5-trimethylhexanol. Phenylacetic acid can then participate in various metabolic pathways, while 3,5,5-trimethylhexanol may be further metabolized or excreted .
Comparison with Similar Compounds
3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate: Another ester with similar structural features but different functional groups.
3,5,5-Trimethylhexyl acrylate: An ester used in polymer synthesis with different reactivity due to the presence of an acrylate group.
1-Hexanol, 3,5,5-trimethyl-: A related alcohol that can be used as a starting material for ester synthesis .
Uniqueness: 3,5,5-Trimethylhexyl phenylacetate is unique due to its specific ester linkage and the presence of both aromatic and aliphatic components. This combination imparts distinct physical and chemical properties, making it valuable in fragrance formulations and scientific research .
Properties
CAS No. |
93805-70-0 |
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Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
3,5,5-trimethylhexyl 2-phenylacetate |
InChI |
InChI=1S/C17H26O2/c1-14(13-17(2,3)4)10-11-19-16(18)12-15-8-6-5-7-9-15/h5-9,14H,10-13H2,1-4H3 |
InChI Key |
VKRXQLKRLJQTEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC(=O)CC1=CC=CC=C1)CC(C)(C)C |
Origin of Product |
United States |
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